molecular formula C15H16O6S B14014425 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside

4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside

Cat. No.: B14014425
M. Wt: 324.4 g/mol
InChI Key: JRHNIQQUVJOPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Odiparcil is an orally-available small molecule developed for the treatment of several subtypes of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It can potentially decrease the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes (MPS I, II, IVa, VI, and VII) .

Preparation Methods

The synthetic routes and reaction conditions for odiparcil involve the use of β-D-xyloside derivatives. These derivatives are substrates of galactosyltransferase I, the enzyme responsible for the attachment of a galactosyl molecule to protein-bound xylose, which is required for the synthesis of O-glycosylated proteoglycans . Industrial production methods for odiparcil are not widely detailed in public literature, but it involves standard organic synthesis techniques.

Chemical Reactions Analysis

Odiparcil undergoes several types of chemical reactions, including:

    Oxidation: Odiparcil can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Odiparcil can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Odiparcil has several scientific research applications, including:

Mechanism of Action

Odiparcil changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells. This mechanism is relevant to tissues where glycosaminoglycans accumulate and are poorly addressed by enzyme replacement therapy. Odiparcil is well distributed in the body, including in tissues that are poorly vascularized or protected by barriers such as the eyes .

Comparison with Similar Compounds

Odiparcil is unique compared to other similar compounds due to its oral availability and ability to reduce glycosaminoglycan accumulation in various tissues. Similar compounds include:

Properties

IUPAC Name

4-methyl-7-(3,4,5-trihydroxythian-2-yl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNIQQUVJOPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861340
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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